molecular formula C9H6BrFN4 B8775070 6-(4-Bromo-3-fluorophenyl)-1,2,4-triazin-3-amine

6-(4-Bromo-3-fluorophenyl)-1,2,4-triazin-3-amine

Cat. No. B8775070
M. Wt: 269.07 g/mol
InChI Key: SSJJUCPZNBJWOS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(4-Bromo-3-fluorophenyl)-1,2,4-triazin-3-amine is a useful research compound. Its molecular formula is C9H6BrFN4 and its molecular weight is 269.07 g/mol. The purity is usually 95%.
BenchChem offers high-quality 6-(4-Bromo-3-fluorophenyl)-1,2,4-triazin-3-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-(4-Bromo-3-fluorophenyl)-1,2,4-triazin-3-amine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

6-(4-Bromo-3-fluorophenyl)-1,2,4-triazin-3-amine

Molecular Formula

C9H6BrFN4

Molecular Weight

269.07 g/mol

IUPAC Name

6-(4-bromo-3-fluorophenyl)-1,2,4-triazin-3-amine

InChI

InChI=1S/C9H6BrFN4/c10-6-2-1-5(3-7(6)11)8-4-13-9(12)15-14-8/h1-4H,(H2,12,13,15)

InChI Key

SSJJUCPZNBJWOS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C2=CN=C(N=N2)N)F)Br

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A mixture of 1-(4-bromo-3-fluorophenyl)-2,2-diethoxyethanone (Step 4, 15.2 g, 50 mmol), aminoguanidine bicarbonate (10.2 g, 75 mmol) and potassium hydroxide (6.6 g, 100 mmol) in ethanol (200 mL) and water (4 mL) was refluxed overnight. The solvent was evaporated under reduced pressure and the residue was washed with acetonitrile and filtered. The filtrate was concentrated under reduced pressure. The residue was dissolved in dichloromethane (100 mL), washed with water, brine, and concentrated under reduced pressure. The residue was dissolved in ethanol (50 mL). To the solution was added 0.2N hydrochloric acid (50 mL). The resultant mixture was heated to 110° C. for 8 h, and cooled with an ice-water bath. The precipitate that formed was collected by filtration and washed with isopropanol to give the desired product. (5.5 g, 41%) LCMS: (M+H)=286.8/288.8. 1H-NMR (400 MHz, CDCl3): 8.60 (s, 1H), 7.79 (dd, J=8.6, 2.0 Hz, 1H), 7.68 (dd, J=8.3, 7.0 Hz, 1H), 7.61 (dd, J=8.3, 2.0 Hz, 1H), 5.43 (s, 2H).
Quantity
15.2 g
Type
reactant
Reaction Step One
Quantity
10.2 g
Type
reactant
Reaction Step One
Quantity
6.6 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Name
Quantity
4 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

A 22 L flask was charged with 1-(4-bromo-3-fluorophenyl)-2,2-diethoxyethanone (6, 1240 g, 4.07 mol), ethanol (11 L), water (1.4 L), potassium hydroxide (KOH, 910 g, 16.3 mol, 4.0 equiv), and aminoguanidine bicarbonate (1105 g, 8.13 mol, 2.0 equiv) at room temperature. The resulting reaction mixture was then heated to 75° C. for 14 h. When HPLC showed the condensation reaction was deemed complete, the reaction mixture was cooled down to room temperature before being filtered. The filtrate was then concentrated under the reduced pressure to remove the most of the solvents. The residual aqueous solution was extracted with ethyl acetate (EtOAc, 3×6 L). The organic layers were combined and concentrated under the reduced pressure to give a dark brown solid. This solid was dissolved in ethanol (4 L) and the resulting solution was treated with a solution of 0.2 M aqueous hydrochloric acid solution (4 L). The resulting slurry was subsequently heated to 50° C. for 6 h before being allowed to cool down to room temperature. A solution of saturated aqueous sodium bicarbonate solution (NaHCO3, 2 L) was slowly added to the slurry and the resulting mixture was then concentrated under the reduced pressure to remove most of the solvents. The aqueous residue was then treated with ethyl acetate (20 L) to dissolve the solids. The two layers were separated and the aqueous layer was extracted with ethyl acetate (2×2 L). The combined organic layers were concentrated under the reduced pressure. The dark brown solids were treated with methyl tert-butyl ether (MTBE, 4 L) and the resulting slurry was heated to 30° C. and stirred at 30° C. for 30 min. The mixture was filtered and the solids (green to orange in color) were collected (save the filtrate) and washed with methyl tert-butyl ether (MTBE, 2 L) to give the first crop of the crude desired product (7). The filtrate was evaporated under the reduced pressure, and the resulting dark brown solids were treated with methyl tert-butyl ether (MTBE, 2 L). The resulting slurry was heated to 30° C. and stirred at 30° C. for 30 min. The mixture was filtered to give the second crop of the crude desired product (7) which was washed with MTBE (1 L). The combined solids were dried in vacuum at 40-45° C. to afford 6-(4-bromo-3-fluorophenyl)-1,2,4-triazin-3-amine (7, 585 g, 1095.1 g theoretical, 53.4% yield) which was used in the subsequent reaction without further purification. For 7: 1H NMR (400 MHz, DMSO-d6) δ ppm 8.86 (s, 1H), 7.97 (d, 1H, J=10.79 Hz), 7.81 (m, 2H), 7.52 (br s, 2H); C9H6BrFN4 (MW 269.07), LCMS (EI) m/e 269.0/271.1 (M++H).
Quantity
1240 g
Type
reactant
Reaction Step One
Quantity
910 g
Type
reactant
Reaction Step One
Quantity
1105 g
Type
reactant
Reaction Step One
Quantity
11 L
Type
solvent
Reaction Step One
Name
Quantity
1.4 L
Type
solvent
Reaction Step One
Quantity
4 L
Type
reactant
Reaction Step Two
Quantity
2 L
Type
reactant
Reaction Step Three
Quantity
4 L
Type
solvent
Reaction Step Four

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